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Compound of Interest

Compound Name: 13-Epitorulosol

CAS No.: 3650-30-4

Cat. No.: B8124349 Get Quote

Executive Summary & Structural Context
13-Epitorulosol (ent-labda-8(17),14-dien-13

,19-diol or its enantiomeric series depending on the plant source) is a diterpenoid found in
conifers such as Pinus, Cupressus, and Cryptomeria. It is the C-13 stereoisomer of Torulosol.

The pharmacological potential of labdanes (anti-inflammatory, antimicrobial) necessitates

rigorous structural validation. The challenge lies not in establishing the skeleton, but in

resolving the C-13 stereocenter. The vinyl group and the hydroxyl moiety at C-13 create a

chiral center where the orientation of the methyl group (C-16) is the primary spectroscopic

handle.

Structural Keypoints[1][2][3][4][5][6][7][8][9][10]
Skeleton: Labdane (bicyclic diterpene).

Functional Groups: Primary alcohol at C-19, Tertiary allylic alcohol at C-13, Exocyclic double

bond at C-8(17).

Critical Stereochemistry: C-13.

Torulosol: Normal series (often 13S in ent-labdanes or 13R in normal labdanes, depending

on skeletal absolute configuration).
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13-Epitorulosol: Epimeric series.

Mass Spectrometry (MS) Profiling
Mass spectrometry provides molecular weight confirmation and fragmentation patterns

characteristic of labdane diterpenes. While MS cannot easily distinguish the C-13 epimers, it

validates the skeleton and functional group count.

EI-MS / GC-MS Data
Molecular Formula:

Molecular Ion (

):

306 (often weak or absent due to facile dehydration).

Key Fragments:

288 (

): Loss of the tertiary hydroxyl at C-13.

275 (

): Loss of the hydroxymethyl group at C-19.

257 (

): Combined loss.

137 & 121: Characteristic labdane skeletal fragments (A/B ring fragmentation).

81: Base peak in many labdanes (related to the side chain).

Protocol Note: High-Resolution Mass Spectrometry (HR-ESI-MS) in positive mode (typically

or

) is recommended for elemental composition validation.
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NMR Spectroscopy: The Stereochemical
Determinant
The differentiation between 13-Epitorulosol and Torulosol relies entirely on the chemical shifts

of the atoms near the C-13 chiral center. The C-16 methyl group is the most reliable diagnostic

marker.

Comparative 13C NMR Data (125 MHz, CDCl )
The following table synthesizes consensus data for 13-Epitorulosol versus Torulosol. Note the

distinct shift of C-16.

Carbon
Position

Type

13-
Epitorulosol (

ppm)

Torulosol (

ppm)

Diagnostic

Difference

C-13 Cq-OH 73.5 - 73.9 73.2 - 73.5
Subtle downfield

shift in Epi

C-16 CH 29.8 - 30.2 27.4 - 27.8

PRIMARY

MARKER (

ppm)

C-14 CH= 145.5 145.2 Minor variation

C-15 =CH 111.5 111.3 Minor variation

C-8 Cq= 148.0 148.1
Skeletal

(Invariant)

C-17 =CH 106.8 106.8
Skeletal

(Invariant)

C-19
CH

OH
65.2 65.2

Distant from C-

13

Interpretation:
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In 13-Epitorulosol, the C-16 methyl appears at ~29.9 ppm.

In Torulosol, the C-16 methyl appears at ~27.6 ppm.

This ~2.3 ppm difference is consistent across labdane pairs (e.g., Manool vs. 13-Epimanool)

and is due to the

-gauche effect exerted by the C-12 methylene and the C-8/C-17 system depending on the
stereochemistry.

1H NMR Data (500 MHz, CDCl )
Proton NMR confirms the presence of the vinyl group and the exocyclic double bond.

H-14 (Vinyl):

5.92 (dd,

Hz).

H-15 (Vinyl terminal):

5.21 (dd,

Hz) and

5.06 (dd,

Hz).

H-17 (Exocyclic):

4.83 (br s) and

4.58 (br s).

H-19 (Hydroxymethyl):

3.74 (d,

Hz) and
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3.39 (d,

Hz). Note: This AB system indicates the C-19 protons are diastereotopic.

H-16 (Methyl):

1.28 (singlet).

Note: The proton shift difference for H-16 between epimers is often small (

1.28 vs

1.26) and less reliable than the Carbon-13 shift.

Experimental Workflow & Logic
The following diagram illustrates the decision logic for isolating and identifying 13-Epitorulosol,
ensuring the exclusion of the C-13 epimer.
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Caption: Logical workflow for the stereochemical resolution of 13-Epitorulosol using 13C NMR

diagnostic markers.

Detailed Experimental Protocols
Extraction and Isolation

Extraction: Macerate air-dried plant material (e.g., Cupressus leaves) in EtOH (95%) for 48

hours. Filter and concentrate under reduced pressure.

Partition: Suspend the crude extract in water and partition sequentially with Hexane,

, and EtOAc. 13-Epitorulosol typically resides in the

or Hexane/EtOAc interface fractions due to its moderate polarity (diol).

Chromatography: Subject the organic fraction to Silica Gel Column Chromatography. Elute

with a gradient of Hexane:EtOAc.

Purification: Fractions containing the labdane (monitored by TLC, vanillin-H2SO4 stain,

purple spot) are purified via semi-preparative HPLC (C18 column, MeOH:H2O 80:20

isocratic).

NMR Acquisition Parameters
To ensure the accuracy required for stereochemical assignment:

Solvent:

(Chloroform-d) is the standard. If signal overlap occurs (especially H-19 with sugars or
impurities), use Pyridine-d5. Pyridine often induces larger solvent shifts (

) that can further resolve the C-16 methyl signal.

Reference: Calibrate strictly to the solvent residual peak (

:

7.26,

77.16).
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Pulse Sequence: Run a standard 1D

C with proton decoupling. For definitive assignment of the methyls, a DEPT-135 or HSQC
experiment is mandatory to distinguish C-16 (CH

) from skeletal methylenes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profiling of 13-Epitorulosol: A Guide to
Stereochemical Resolution]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8124349#spectroscopic-data-nmr-ms-for-13-
epitorulosol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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